molecular formula C12H15FO3 B14021551 Ethyl 4-fluoro-3-isopropoxybenzoate

Ethyl 4-fluoro-3-isopropoxybenzoate

Katalognummer: B14021551
Molekulargewicht: 226.24 g/mol
InChI-Schlüssel: ZMCRUEPBGJLGFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-fluoro-3-isopropoxybenzoate: is an organic compound with the molecular formula C12H15FO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the meta position is replaced by an isopropoxy group. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-3-isopropoxybenzoate typically involves the esterification of 4-fluoro-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-fluoro-3-isopropoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Ester Hydrolysis: 4-fluoro-3-isopropoxybenzoic acid and ethanol.

    Oxidation: Corresponding ketones or aldehydes.

Wissenschaftliche Forschungsanwendungen

Chemistry: Ethyl 4-fluoro-3-isopropoxybenzoate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which often exhibit unique chemical and physical properties .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential pharmaceutical agents. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: This compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the development of materials with specific properties, such as increased thermal stability or resistance to degradation .

Wirkmechanismus

The mechanism of action of ethyl 4-fluoro-3-isopropoxybenzoate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 4-fluoro-3-isopropoxybenzoate is unique due to the presence of both the fluorine atom and the isopropoxy group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Eigenschaften

Molekularformel

C12H15FO3

Molekulargewicht

226.24 g/mol

IUPAC-Name

ethyl 4-fluoro-3-propan-2-yloxybenzoate

InChI

InChI=1S/C12H15FO3/c1-4-15-12(14)9-5-6-10(13)11(7-9)16-8(2)3/h5-8H,4H2,1-3H3

InChI-Schlüssel

ZMCRUEPBGJLGFR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1)F)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.